Bis-acrylate-PEG5
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate follows International Union of Pure and Applied Chemistry guidelines and provides comprehensive structural information about the molecule. The compound is officially designated by its Chemical Abstracts Service registration number 59256-52-9, which serves as its unique identifier in chemical databases and regulatory documentation.
The International Union of Pure and Applied Chemistry name for this compound is 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate. This systematic name precisely describes the molecular architecture, indicating the presence of multiple ether linkages and terminal acrylate groups. Alternative nomenclature includes the designation as 1,1′-(3,6,9,12-tetraoxatetradecane-1,14-diyl) di-2-propenoate, which emphasizes the propenoate functional groups attached to the tetraoxatetradecane backbone.
The structural framework consists of a linear chain containing fourteen carbon atoms with four strategically positioned oxygen atoms forming ether linkages at positions 3, 6, 9, and 12. The terminal positions (1 and 14) are functionalized with acrylate groups, creating a bifunctional monomer capable of participating in polymerization reactions. The canonical Simplified Molecular Input Line Entry System notation for this compound is recorded as C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C, which provides a linear representation of the molecular connectivity.
The compound is also known by several synonyms in commercial and research contexts, including bis-acrylate-polyethylene glycol 5 and polyethylene glycol 5 diacrylate. These alternative names reflect the compound's derivation from polyethylene glycol precursors and its classification as a diacrylate monomer. The molecular architecture exhibits symmetrical properties due to the identical acrylate terminal groups connected through the flexible polyether chain.
Table 1: Systematic Nomenclature and Identifiers
Molecular Formula and Weight Analysis
The molecular formula of 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate is established as C₁₆H₂₆O₈, indicating a composition of sixteen carbon atoms, twenty-six hydrogen atoms, and eight oxygen atoms. This elemental composition reflects the compound's classification as an organic ester with multiple ether functionalities integrated into its backbone structure.
The molecular weight of the compound is precisely determined as 346.37 grams per mole. This molecular weight value is consistent across multiple analytical sources and represents the sum of atomic weights for all constituent atoms. The relatively high molecular weight compared to simpler acrylate monomers is attributed to the extended polyether chain and the presence of two acrylate functional groups.
Analysis of the molecular composition reveals specific structural characteristics that influence the compound's physical and chemical properties. The carbon content comprises 55.49 percent of the total molecular weight, while hydrogen accounts for 7.56 percent, and oxygen represents 36.95 percent. The significant oxygen content, primarily derived from the ether linkages and carbonyl groups, contributes to the compound's polarity and potential for hydrogen bonding interactions.
The International Chemical Identifier key for this compound is documented as IJUOZEBZJUUBNX-UHFFFAOYSA-N, providing a standardized method for database searches and computational chemistry applications. This identifier ensures consistent recognition across different chemical information systems and facilitates accurate data retrieval for research purposes.
Computational analysis indicates that the compound exhibits specific physicochemical parameters relevant to its behavior in various chemical environments. The calculated logarithm of the partition coefficient (LogP) value is reported as 0.710, suggesting moderate lipophilicity that influences solubility characteristics and membrane permeability properties. The topological polar surface area is calculated as 89.52 square angstroms, which affects molecular interactions and biological activity predictions.
Table 2: Molecular Composition and Properties
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate provides detailed information about its molecular structure and functional group identification. Multiple analytical techniques have been employed to comprehensively characterize this compound, including Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Fourier transform infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The compound exhibits strong absorption bands in the carbonyl stretching region around 1730 cm⁻¹, which is characteristic of ester functional groups present in the acrylate moieties. Additional absorption bands in the carbon-hydrogen stretching region between 2800-3000 cm⁻¹ correspond to aliphatic carbon-hydrogen bonds in the polyether backbone and methylene groups adjacent to oxygen atoms.
The vinyl carbon-carbon double bond stretching vibrations appear in the region around 1620-1640 cm⁻¹, confirming the presence of the acrylic double bonds essential for polymerization reactions. Ether linkage characterization is evidenced by carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region, which are particularly prominent due to the multiple ether functionalities in the molecular backbone.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the compound structure. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to different proton environments. The vinyl protons of the acrylate groups typically appear in the downfield region around 5.8-6.4 parts per million, exhibiting characteristic coupling patterns consistent with the acrylic double bond system.
The methylene protons adjacent to ester oxygen atoms show chemical shifts around 4.3 parts per million, while the internal methylene protons of the polyether chain appear in the 3.6-3.8 parts per million region. These chemical shift values are consistent with the expected electronic environments based on the molecular structure and provide confirmation of the proposed connectivity pattern.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing around 166 parts per million and vinyl carbon signals observed in the 128-131 parts per million range. The ether carbon signals typically appear in the 63-70 parts per million region, corresponding to the various methylene carbons in the polyether backbone.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural elucidation. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 347, corresponding to the protonated molecular ion. Fragmentation analysis reveals characteristic loss patterns including loss of acrylic acid units (mass 72) and polyethylene glycol fragments, which are consistent with the proposed molecular structure.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed for detailed analysis of similar polyethylene glycol diacrylate compounds. This technique provides high-resolution mass measurements and can distinguish between different oligomeric species that may be present in commercial samples. The analysis typically reveals the presence of the target compound along with minor amounts of related oligomers differing by ethylene oxide units.
Table 3: Spectroscopic Characterization Data
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUOZEBZJUUBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207985 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-52-9 | |
| Record name | 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059256529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Esterification of 3,6,9,12-Tetraoxatetradecane-1,14-diol with Acryloyl Chloride
The most common and well-documented synthetic route for 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate involves the reaction of the parent diol, 3,6,9,12-tetraoxatetradecane-1,14-diol, with acryloyl chloride in the presence of a base.
-
$$
\text{HO-(CH}2\text{-CH}2\text{-O)}4\text{-CH}2\text{-CH}2\text{-OH} + 2 \text{ ClCOCH=CH}2 \xrightarrow[\text{Base}]{\text{Solvent}} \text{Acrylate ester} + 2 \text{HCl}
$$ -
- Starting material: 3,6,9,12-tetraoxatetradecane-1,14-diol (a PEG-based diol with four ether oxygens)
- Acryloyl chloride: Acts as the acrylate donor
- Base: Triethylamine is commonly used to neutralize the hydrochloric acid generated and drive the reaction forward
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference
- Temperature: Typically maintained at 0–5 °C during addition to control exothermicity, then warmed to room temperature for completion
- Reaction time: Several hours (e.g., 4–12 hours) to ensure complete conversion
Mechanism: The hydroxyl groups of the diol nucleophilically attack the electrophilic carbonyl carbon of acryloyl chloride, forming ester linkages and releasing HCl, which is scavenged by the base.
Notes: Careful control of moisture and temperature is critical to prevent hydrolysis of acryloyl chloride and side reactions.
Continuous Flow Synthesis for Industrial Scale-Up
To enhance efficiency, reproducibility, and safety in industrial production, continuous flow processes have been developed:
-
- Improved heat and mass transfer
- Precise control over reaction time and stoichiometry
- Enhanced safety due to smaller reaction volumes
- Easier scale-up without loss of product quality
-
- The diol and acryloyl chloride solutions are pumped through a microreactor or tubular reactor with triethylamine present.
- Reaction parameters such as flow rate, temperature, and residence time are optimized to maximize conversion.
- Inline quenching and purification steps can be integrated.
-
- High-performance liquid chromatography (HPLC) or column chromatography is applied to remove unreacted starting materials, triethylamine hydrochloride salts, and side products.
- Final product purity typically exceeds 98%.
Purification and Characterization
-
- Silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures
- Recrystallization or precipitation may be employed depending on solvent compatibility
- HPLC is used for analytical purity assessment and preparative purification in industrial contexts
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester formation and absence of free hydroxyl groups
- Infrared (IR) spectroscopy shows characteristic ester carbonyl stretch (~1720 cm⁻¹) and acrylate vinyl groups
- Mass spectrometry (MS) confirms molecular weight (346.37 g/mol)
- Gel permeation chromatography (GPC) may be used to assess polymerization potential and molecular weight distribution
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3,6,9,12-Tetraoxatetradecane-1,14-diol | PEG-based diol with 4 ether oxygens |
| Acrylate source | Acryloyl chloride | Highly reactive; moisture sensitive |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Anhydrous dichloromethane or THF | Dry, inert atmosphere recommended |
| Temperature | 0–5 °C (addition), then room temperature | Controls reaction rate and side reactions |
| Reaction time | 4–12 hours | Ensures complete esterification |
| Purification | Silica gel chromatography, HPLC | Removes impurities and byproducts |
| Yield | Typically 70–90% (depending on scale and conditions) | Higher yields in optimized continuous flow |
Research Findings and Optimization Insights
Effect of Base: Triethylamine is preferred for its solubility and mildness; stronger bases may cause side reactions or polymerization of acrylate groups prematurely.
Solvent Choice: Dichloromethane is favored for its inertness and ability to dissolve both reactants; however, THF can be used when better solubility of the diol is required.
Temperature Control: Low temperature during acryloyl chloride addition minimizes side reactions such as polymerization of acrylate groups or hydrolysis.
Continuous Flow Benefits: Studies show continuous flow synthesis can increase yield by 10–15%, reduce reaction time by half, and improve reproducibility compared to batch methods.
Purity Importance: High purity is critical for applications in biomedical fields, especially in hydrogel formation and PROTAC linkers, where impurities can affect polymerization kinetics and biological activity.
Additional Notes on Related Compounds and Derivatives
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is structurally related to polyethylene glycol diacrylates but differs by having a longer chain and multiple ether linkages, which impart flexibility and hydrophilicity.
Analogous preparations involve similar esterification strategies with other acid chlorides or anhydrides to introduce different functional groups.
Chemical Reactions Analysis
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is a chemical compound with the molecular formula C16H26O8 and a molecular weight of 346.37 g/mol. It is also known by the IUPAC name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate has a wide range of applications in scientific research:
- Polymer Chemistry It is used as a monomer in the synthesis of hydrogels, adhesives, and coatings. The acrylate groups can undergo free radical polymerization to form cross-linked polymers, using initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN).
- Biomedical Applications The compound is used in the development of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to form hydrogels.
- Material Science It is employed in the fabrication of advanced materials such as nanocomposites and responsive polymers.
Chemical Reactions
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate undergoes various chemical reactions, primarily involving its acrylate groups:
- Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile (AIBN).
- Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
- Hydrolysis: Under acidic or basic conditions, the ester linkages in the compound can be hydrolyzed to yield the corresponding diol and acrylic acid.
Data Table
Mechanism of Action
The primary mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with initiators or nucleophiles to create covalent bonds, resulting in the formation of a three-dimensional polymer matrix. This matrix can encapsulate drugs or other active agents, allowing for controlled release and targeted delivery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in functional groups, backbone length, and applications. Below is a detailed comparison:
Structural and Functional Comparison
Research Findings and Key Insights
Diacrylate vs. Bismethanethiosulfonate:
- While both compounds share the same tetraoxatetradecane backbone, the diacrylate’s acrylate groups enable rapid polymerization, whereas the bismethanethiosulfonate’s thiol-specific reactivity is critical for protein engineering .
Role of Backbone Length:
- Analogs like 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bismethanethiosulfonate (M17M) have longer spacers (3.04 nm vs. M14M’s 2.08 nm), demonstrating that backbone length modulates crosslinking efficiency in biochemical assays .
Functional Group Impact:
- Replacing acrylates with benzoates (TTDB) shifts application from polymer synthesis to molecular docking, emphasizing the role of functional groups in determining biological activity .
Biological Activity
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate (CAS No. 59256-52-9) is a chemical compound with the molecular formula C16H26O8 and a molecular weight of 346.37 g/mol. It is primarily recognized for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to promote the degradation of specific proteins within cells. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in biomedical research, and relevant case studies.
Target and Mode of Action
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate functions as a linker in PROTACs, connecting two different ligands—one that binds to the target protein and another that recruits an E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is pivotal in modulating protein levels within cells and has significant implications for therapeutic interventions.
Biochemical Pathways
The compound is involved in the ubiquitin-proteasome system (UPS), a critical pathway for regulating protein turnover and maintaining cellular homeostasis. By selectively targeting proteins for degradation, it can influence various cellular processes and potentially correct pathological states associated with protein misfolding or overexpression.
Applications in Biomedical Research
Polymer Chemistry and Drug Delivery
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is utilized in synthesizing hydrogels and drug delivery systems due to its biocompatibility and ability to form cross-linked networks through free radical polymerization. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, making them suitable for applications in tissue engineering and regenerative medicine .
Case Studies
- Hydrogel Development : A study demonstrated that hydrogels formed from this compound exhibited favorable mechanical properties and controlled release profiles for anti-inflammatory drugs. These hydrogels were shown to improve therapeutic efficacy when applied locally in animal models .
- Cancer Treatment : Research on PROTACs incorporating 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate has shown promising results in targeting oncogenic proteins for degradation. In vitro studies revealed that these PROTACs could significantly reduce the levels of target proteins associated with tumor growth in cancer cell lines .
The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with acryloyl chloride in the presence of a base such as triethylamine. This method allows for high yields and purity through advanced purification techniques like high-performance liquid chromatography (HPLC).
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 59256-52-9 |
| Synonyms | Bis-acrylate-PEG5 |
| Application | Linker in PROTACs |
| Role in Biological Activity | Protein degradation |
Q & A
Q. What are the recommended synthetic routes and purification methods for 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate?
The synthesis typically involves derivatization of the parent diol (e.g., pentaethylene glycol) using acryloyl chloride or analogous reagents. For example, a related compound, 3,6,9,12-tetraoxatetradecane-1,14-ditosylate, was synthesized by reacting pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) and pyridine. The reaction mixture is stirred under nitrogen, concentrated, and purified via silica gel chromatography (10–60% ethyl acetate/petroleum ether gradient), yielding the product in 87% purity . For diacrylate derivatives, similar esterification or acylation protocols with acryloyl chloride would apply, followed by chromatography for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Proton NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 3.67–3.62 (m, 12H, ethylene oxide protons) and δ 3.35 (t, 4H, terminal methylene groups adjacent to ester linkages) . Carbon-13 NMR confirms the ethylene oxide backbone and acrylate carbonyl signals (~δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can validate the molecular ion peak (e.g., [M+Na]⁺ for related compounds) with precision <5 ppm error .
Q. What storage conditions ensure stability of this compound?
The compound should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis of the acrylate groups or oxidation. Purity (>97%) is maintained under these conditions, as demonstrated for analogous polyether glycol derivatives .
Advanced Research Questions
Q. How is this compound utilized as a cross-linker in polymer synthesis for drug delivery systems?
The compound’s ethylene oxide backbone and terminal reactive groups (e.g., acrylates) enable its use in synthesizing hydrogels or stimuli-responsive polymers. For example, in polyvinylpyrrolidone (PVP) networks, it acts as a cross-linker to enhance water solubility and controlled drug release. Reaction conditions (e.g., radical polymerization with azobisisobutyronitrile (AIBN)) and linker length (e.g., "short" vs. "long" cross-linkers) critically influence mesh size and drug diffusion rates . Optimization requires monitoring gelation kinetics via rheometry and validating biocompatibility through cytotoxicity assays.
Q. What computational strategies predict its binding affinity in molecular docking studies?
- Docking Software: GLIDE (Schrödinger Suite) with XP precision mode evaluates binding poses and scores. For example, the analog 3,6,9,12-tetraoxatetradecane-1,14-diyl dibenzoate (TTDB) showed docking scores of –8.627 kcal/mol with HER2 (PDB:1XKK) and –65.22 kcal/mol MMGBSA binding energy with ERK1 .
- Molecular Dynamics (MD): Simulations in Desmond or GROMACS (50–100 ns trajectories) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How does the compound’s structure facilitate applications in supramolecular chemistry (e.g., polyrotaxanes)?
The ethylene oxide chain enables host-guest interactions with cyclodextrins or cucurbiturils, forming mechanically interlocked structures. For instance, dative boron–nitrogen (B–N) bonds can template polyrotaxane assembly, as demonstrated with similar polyether-tosylate precursors. Structural validation involves X-ray crystallography and DOSY NMR to confirm threading efficiency .
Methodological Considerations
- Synthesis Optimization: Use anhydrous conditions and inert gas (N₂) to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate).
- Cross-Linking Efficiency: Adjust acrylate-to-monomer ratios (e.g., 1:10 to 1:50 mol%) to tailor polymer elasticity. Characterize cross-link density using swelling experiments or FTIR .
- Safety: Handle acrylate monomers under fume hoods due to potential sensitization risks. Quench unreacted acrylates with excess amine (e.g., ethanolamine) post-polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
